molecular formula C18H23N3O B2726267 1-(1-cyclopentanecarbonylpyrrolidin-3-yl)-2-methyl-1H-1,3-benzodiazole CAS No. 2034384-43-3

1-(1-cyclopentanecarbonylpyrrolidin-3-yl)-2-methyl-1H-1,3-benzodiazole

Cat. No.: B2726267
CAS No.: 2034384-43-3
M. Wt: 297.402
InChI Key: PTYSXTVWETULQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentyl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone is a complex organic compound that features a cyclopentyl group, a benzoimidazole moiety, and a pyrrolidine ring

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of benzoquinone derivatives.

    Reduction: Formation of reduced benzoimidazole derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of 1-(1-cyclopentanecarbonylpyrrolidin-3-yl)-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzoimidazole moiety can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The pyrrolidine ring may enhance the compound’s binding affinity and specificity . The cyclopentyl group can influence the compound’s pharmacokinetic properties, such as its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentyl(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone: Lacks the methyl group on the benzoimidazole ring.

    Cyclopentyl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)methanone: Contains a piperidine ring instead of a pyrrolidine ring.

    Cyclopentyl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)morpholin-1-yl)methanone: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness

Cyclopentyl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone is unique due to the presence of the methyl group on the benzoimidazole ring, which can influence its biological activity and chemical reactivity

Properties

IUPAC Name

cyclopentyl-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-13-19-16-8-4-5-9-17(16)21(13)15-10-11-20(12-15)18(22)14-6-2-3-7-14/h4-5,8-9,14-15H,2-3,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYSXTVWETULQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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